molecular formula C13H19NO2 B033471 Mexiletine acetate CAS No. 91452-27-6

Mexiletine acetate

货号: B033471
CAS 编号: 91452-27-6
分子量: 221.29 g/mol
InChI 键: DNSFMKGQWLZMOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mexiletine acetate is a chemical compound known for its use as an antiarrhythmic agent. It is structurally related to lidocaine and is used to treat ventricular arrhythmias. This compound is a local anesthetic that works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .

准备方法

Synthetic Routes and Reaction Conditions

Mexiletine acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to produce mexiletine. The final step involves the acetylation of mexiletine to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production process also includes purification steps such as recrystallization and chromatography to obtain pure this compound .

化学反应分析

Types of Reactions

Mexiletine acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Cardiac Applications

1.1 Antiarrhythmic Properties

Mexiletine is classified as a Class 1B antiarrhythmic agent and is primarily used in the management of ventricular arrhythmias. It functions by inhibiting sodium channels, which decreases the rate of rise of action potentials in cardiac tissues. This mechanism leads to a reduction in the effective refractory period (ERP) in Purkinje fibers, thereby stabilizing heart rhythm.

  • Clinical Efficacy : Studies indicate that mexiletine suppresses premature ventricular complexes (PVCs) by 80% in 50-60% of patients and prevents reinduction of ventricular tachycardia in 25-30% of cases . In patients with refractory ventricular tachycardia, approximately 20-50% may respond positively to mexiletine alone or in combination with other antiarrhythmic medications .
  • Long QT Syndrome : Mexiletine has shown efficacy in treating congenital long QT syndrome type 3 (LQT3), where it counteracts increased late sodium currents, effectively shortening the QT interval . Its role extends to patients with potassium channel-mediated LQT2, providing a useful adjunct to beta-blocker therapy .
Application Efficacy Rate Indications
Suppression of PVCs50-60%Ventricular arrhythmias
Prevention of tachycardia25-30%Reinduction during electrophysiologic testing
Treatment of LQT3Significant QT shorteningCongenital long QT syndrome

Neurological Applications

2.1 Chronic Pain Management

Mexiletine has emerged as a potential treatment for neuropathic pain and myotonia associated with certain neuromuscular disorders. Its sodium channel-blocking properties help modulate pain pathways.

  • Myotonic Dystrophy : In patients with myotonic dystrophy, mexiletine alleviates muscle pain and severe myotonia, providing significant relief .
  • Neuropathic Pain : It has been utilized for chronic neuropathic pain management, although its use is limited due to side effects such as nausea and tremors .
Condition Application Outcome
Myotonic DystrophyAlleviation of muscle painImproved quality of life
Neuropathic PainPain managementVariable efficacy; side effects noted

Pharmacological Properties

Mexiletine exhibits high bioavailability (approximately 90%) when administered orally, with a volume of distribution ranging from 5 to 7 L/kg and protein binding around 50-60% . The drug is metabolized primarily via the CYP2D6 pathway, producing metabolites such as meta-hydroxymexiletine (MHM), which have been studied for their pharmacological effects .

Case Studies and Research Findings

Several case studies highlight the effectiveness of mexiletine in different patient populations:

  • A study involving 313 patients with refractory ventricular tachyarrhythmias demonstrated that about 30% had favorable outcomes with mexiletine treatment .
  • Another investigation assessed the drug's impact on patients with drug-refractory arrhythmias and found that it significantly reduced the burden of spontaneous ventricular arrhythmias .

作用机制

Mexiletine acetate exerts its effects by blocking sodium channels in the cardiac cells. This inhibition of sodium channels reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms. The molecular targets of this compound include the voltage-gated sodium channels in the heart, which are crucial for the initiation and conduction of electrical impulses .

相似化合物的比较

Mexiletine acetate is similar to other antiarrhythmic agents such as lidocaine, amiodarone, and propranolol. it has unique properties that distinguish it from these compounds:

Similar Compounds

This compound’s unique oral bioavailability and specific action on sodium channels make it a valuable compound in the treatment of ventricular arrhythmias and other medical conditions.

生物活性

Mexiletine acetate is a sodium channel blocker primarily used in the treatment of ventricular arrhythmias. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic applications, particularly in cardiac and neuromuscular disorders. This article will explore the detailed biological activity of this compound, supported by data tables and case studies.

Mexiletine functions as a Class 1B antiarrhythmic agent . It inhibits sodium channels, which are crucial for the initiation and conduction of electrical impulses in cardiac tissues. By blocking these channels, mexiletine reduces the rate of rise of the action potential during Phase 0, leading to a decrease in the effective refractory period (ERP) in Purkinje fibers. Importantly, this effect is less pronounced than the reduction in action potential duration (APD), resulting in an increased ERP/APD ratio .

Key Pharmacological Effects:

  • Inhibition of sodium channel protein type 5.
  • Agonistic activity on aryl hydrocarbon receptors.
  • Minimal impact on resting membrane potential and sinus node automaticity .

Pharmacokinetics

Mexiletine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90% . It has a volume of distribution ranging from 5 to 7 L/kg and exhibits 50-60% protein binding . The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, with significant implications for drug interactions .

Parameter Value
Bioavailability90%
Volume of Distribution5-7 L/kg
Protein Binding50-60%
Metabolizing EnzymesCYP2D6, CYP1A2

Cardiac Arrhythmias

Mexiletine is predominantly used to manage documented ventricular arrhythmias. Clinical guidelines recommend it as an alternative therapy when other treatments are ineffective or contraindicated .

Neuromuscular Disorders

Recent studies have investigated mexiletine's efficacy in treating conditions such as spinal and bulbar muscular atrophy (SBMA) . A randomized controlled trial indicated that while mexiletine did not significantly restore cold exposure-induced prolongation of distal latencies, it improved grip strength and tongue pressure under cold conditions .

Case Studies

  • Spinal and Bulbar Muscular Atrophy (SBMA) Study:
    • Participants: 51 patients with SBMA vs. 18 healthy controls.
    • Outcome: Significant improvement in grip power and tongue pressure under cold exposure in the mexiletine group compared to placebo, despite no difference in distal latencies .
  • Phase II Clinical Trial:
    • Conducted to assess safety and efficacy in SBMA patients.
    • Results indicated short-term safety but variable efficacy regarding electrophysiological parameters .

Research Findings

Recent advancements have led to the development of phenyl analogues of mexiletine that exhibit enhanced potency and selectivity for sodium channels. For instance, compounds like MexA1 showed increased efficacy for action potential duration shortening while reducing proarrhythmic risks compared to traditional mexiletine .

Compound Potency (EC50) Selectivity
MexA1Comparable to mexiletineDecreased proarrhythmic liability
MexA2-528.3–134-fold greater than mexiletineRestored selectivity for I_NaL over I_NaP

属性

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340814
Record name Mexiletine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91452-27-6
Record name Mexiletine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cccc(C)c1OCC(C)[NH3+]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetyl chloride (99 ml, 1.39 mol, 1.5 eq) was added to a stirred suspension of mexiletine hydrochloride (200 g, 0.927 mol), ethyl acetate (750 ml), and 5N sodium hydroxide (750 ml) over a period of 35 minutes while keeping the temperature at ≤10° C. After the addition was complete, the reaction was allowed to stir for 45 minutes at 15-20° C. The mixture was then added to water (1 1) and the ethyl acetate layer separated. The aqueous layer was washed with ethyl acetate (2×300 ml) and the combined ethyl acetate layers were washed with saturated aqueous sodium bicarbonate until the washings were no longer acidic. The ethyl acetate solution was then washed with brine, dried over MgSO4, and concentrated to give N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide (197 g, 96% yield, mp 85-85.8° C.).
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In Step 1, 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine (mexiletine) is converted to mexiletine acetamide. Mexiletine is treated with an acetylating agent, such as an acetyl chloride or acetic anhydride, in the presence of concentrated aqueous alkali and an organic solvent, e.g., ethyl acetate. The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes. Following completion of the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide is isolated by conventional techniques, and used as such in Step 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
mexiletine acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexiletine acetate
Reactant of Route 2
Reactant of Route 2
Mexiletine acetate
Reactant of Route 3
Reactant of Route 3
Mexiletine acetate
Reactant of Route 4
Reactant of Route 4
Mexiletine acetate
Reactant of Route 5
Reactant of Route 5
Mexiletine acetate
Reactant of Route 6
Reactant of Route 6
Mexiletine acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。